6-(chloromethyl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

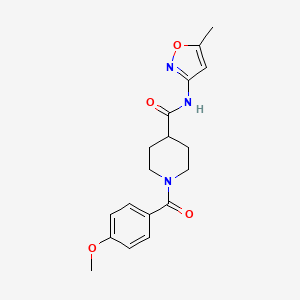

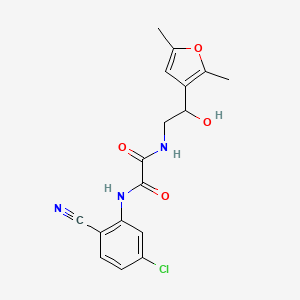

The compound “6-(chloromethyl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine” is a derivative of triazine, which is a class of nitrogen-containing heterocycles . The “chloromethyl” and “2-chlorophenyl” groups are substituents on the triazine ring. Chlorophenols are produced by electrophilic halogenation of phenol with chlorine .

Molecular Structure Analysis

The molecular structure of this compound would be based on the triazine ring, with the “chloromethyl” and “2-chlorophenyl” groups as substituents. The exact structure would depend on the positions of these substituents on the ring .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of chlorinated aromatic compounds and triazines .Scientific Research Applications

Supramolecular Chemistry Applications

The reaction of 6-chloro-N,N′-bispyrazolyl-[1,3,5]triazine-2,4-diamines under specific conditions produces bistriazines with promising applications in supramolecular chemistry. These compounds exhibit potential in the creation of extended supramolecular polymers through hydrogen bonds and/or metal complexation, with interesting fluorescence properties. This highlights their utility in developing materials with tailored properties for advanced applications in materials science (Moral et al., 2010).

Synthetic and Structural Studies

The compound has been involved in synthetic and structural studies, leading to the creation of new triazine derivatives through one-pot synthesis methods. These studies provide valuable insights into the molecular structure and potential functionalities of triazine derivatives, expanding the scope of chemical synthesis and design (Nycz & Małecki, 2014).

Engineering Hydrogen-Bonded Crystals

Research has been conducted on designing ligands that incorporate diaminotriazinyl groups for metal chelation and hydrogen bonding. This approach is aimed at generating structures with predictable coordination interactions and hydrogen bonds, useful in crystal engineering and materials science (Duong et al., 2011).

Development of High-Performance Polymers

Studies on phenyl-1,3,5-triazine functional aromatic polyamides have shown that these polymers possess excellent thermal stability and mechanical properties. They have applications in creating materials that require high thermal resistance and structural integrity, such as in aerospace and electronics (Yu et al., 2012).

Antimicrobial Activity

The compound has been part of studies focusing on its derivatives for antimicrobial activities. These studies reveal the potential of triazine derivatives in combating bacterial and fungal infections, opening avenues for new antimicrobial agents (Kushwaha & Sharma, 2022).

Safety and Hazards

properties

IUPAC Name |

6-(chloromethyl)-2-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N5/c11-5-8-15-9(13)17-10(16-8)14-7-4-2-1-3-6(7)12/h1-4H,5H2,(H3,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKULMQAPBSFPDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)N)CCl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2778460.png)

![1-(4-fluorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2778465.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenylpropanamide](/img/structure/B2778467.png)

![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2778469.png)

![2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2778471.png)

![1-[3-[(2-Fluorophenyl)methoxy]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2778473.png)